molecular formula C14H14O3 B564641 (R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane CAS No. 1217724-80-5

(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane

Cat. No.: B564641
CAS No.: 1217724-80-5
M. Wt: 230.263
InChI Key: AVLUBEJQNBBJCK-SNVBAGLBSA-N
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Description

(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane is a chiral epoxide intermediate of significant interest in medicinal chemistry, particularly for the development of selective β2-adrenergic receptor (β2-AR) agonists . Research indicates that derivatives of this compound, specifically (R,R)-4-methoxy-1-naphthylfenoterol, demonstrate high binding affinity and exceptional selectivity for the β2-AR, making them promising candidates for the treatment of congestive heart failure . The chiral (R)-configuration of the oxirane ring is a critical structural feature that enables precise stereochemical interactions with the biological target, influencing both the binding affinity and subtype selectivity of the resulting drug molecules . This compound exemplifies the value of chiral intermediates in the synthesis of modern pharmaceuticals, allowing researchers to explore highly targeted therapies with potentially reduced side effects . It serves as a versatile building block for the synthesis of more complex molecules and is for research applications only.

Properties

IUPAC Name

(2R)-2-[(4-methoxynaphthalen-1-yl)oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-15-13-6-7-14(17-9-10-8-16-10)12-5-3-2-4-11(12)13/h2-7,10H,8-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLUBEJQNBBJCK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)OC[C@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676018
Record name (2R)-2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217724-80-5
Record name (2R)-2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Rhodium Complex-Mediated Asymmetric Catalysis

The most well-documented route involves rhodium(I)-catalyzed asymmetric ring-opening of oxabicyclic substrates. A patent by EP2098511A1 details the use of a chiral Rh(I) complex derived from (S,R)-PPF-tBu₂ to achieve high enantiomeric excess (ee).

Procedure :

  • Catalyst Preparation : Rh(cod)₂OTf (0.025–0.04 mol%) is combined with (S,R)-PPF-tBu₂ (2.5–4 mol%) and Bu₄NI (3–6 mol%) in tetrahydrofuran (THF).

  • Reaction : The catalyst is transferred to a solution of oxabicycle (e.g., 24 or 54) and phthalimide (1:1 molar ratio) in dimethylformamide (DMF).

  • Conditions : Heated at 95°C for 6 hours under inert atmosphere.

Key Parameters :

ParameterValueImpact on Yield/ee
Catalyst Loading2.5–4 mol% Rh≥90% ee
SolventDMFAccelerates kinetics
Temperature95°CCompletes in 6 h

The method yields (R)-enantiomer with >90% ee, confirmed by chiral HPLC.

Alternative Synthetic Routes

Epoxidation of Allylic Alcohol Precursors

A modified approach involves epoxidizing 2-((4-methoxynaphthalen-1-yl)oxy)methyl)allyl alcohol. MDPI reports using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, achieving 70–75% yield.

Reaction Scheme :

Allylic alcohol+mCPBACH2Cl2,0C(R)-epoxide+by-products\text{Allylic alcohol} + \text{mCPBA} \xrightarrow{\text{CH}2\text{Cl}2, \, 0^\circ\text{C}} \text{(R)-epoxide} + \text{by-products}

Optimization Challenges :

  • Steric Hindrance : Bulky naphthalenyl group necessitates prolonged reaction times (24–48 h).

  • Chiral Control : Without asymmetric induction, racemic mixtures form, requiring subsequent resolution.

Resolution via Chiral Chromatography

For racemic mixtures, preparative chiral HPLC on cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. Clinivex notes the (S)-enantiomer elutes earlier than (R)-forms under hexane/ethyl acetate (85:15).

Conditions :

ColumnMobile PhaseFlow RateRetention Time (R)
Chiralpak IC (250 mm)Hexane:EtOAc (85:15)1 mL/min22.3 min

This method achieves >99% purity but is cost-prohibitive for industrial scales.

Purification and Characterization

Solvent Extraction and Column Chromatography

Post-synthesis purification typically involves:

  • Extraction : Dichloromethane/water partitioning to remove DMF.

  • Column Chromatography : Silica gel with dichloromethane or hexane/EtOAc gradients.

Yield Improvements :

  • High-Vacuum Distillation : Removes residual DMF, increasing purity from 85% to 98%.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product (mp 80–81°C).

Spectroscopic Validation

1H NMR (CDCl₃) :

  • δ 7.82–6.80 (m, 6H, naphthalenyl-H)

  • δ 4.35 (dd, 1H, OCH₂)

  • δ 3.89 (s, 3H, OCH₃)

  • δ 3.15–2.75 (m, 3H, oxirane-H)

HRMS : m/z 230.26 [M+H]+ (calculated for C₁₄H₁₄O₃).

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalytic vs. Stoichiometric Methods

MethodCatalyst Cost (USD/g)Yield (%)ee (%)Scalability
Rh-Catalyzed120–15085–90≥90Moderate
Epoxidation + Resolution20–3070–7599Low

Rhodium-based methods dominate despite costs due to superior enantiocontrol .

Chemical Reactions Analysis

Types of Reactions

®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The primary application of (R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane lies in its utility as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Key Reactions

  • Epoxidation Reactions : The oxirane functionality enables the compound to act as a precursor for further transformations, such as nucleophilic substitutions or ring-opening reactions.
  • Synthesis of Naphthalene Derivatives : The methoxy group on the naphthalene ring can undergo electrophilic aromatic substitution, allowing for the introduction of diverse functional groups.

Pharmacological Potential

Recent studies have investigated the potential therapeutic applications of this compound, particularly in the field of cancer treatment and other medical uses.

Case Studies

  • Anticancer Activity : A study focused on similar naphthalene derivatives demonstrated significant anticancer activity against various cancer cell lines. Although specific data for this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth .
    CompoundCell Lines TestedPercent Growth Inhibition
    N-Aryl derivativeSNB-19, OVCAR-886.61%
    Other derivativesHOP-92, MDA-MB-231Up to 67.55%
  • Neuroprotective Effects : Research into related compounds suggests that naphthalene derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the substituents on the aromatic/naphthalene ring, which significantly influence electronic properties, reactivity, and applications.

Table 1: Structural and Electronic Comparison
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane (1217724-80-5) 4-Methoxy-naphthalene C₁₄H₁₄O₃ 230.26 Chiral intermediate; electron-donating methoxy group enhances stability
(R)-2-((4-Nitrophenoxy)methyl)oxirane (125279-81-4) 4-Nitro-phenoxy C₉H₉NO₄ 195.17 Electron-withdrawing nitro group increases electrophilicity; used in kinetic resolutions
(R)-2-[[(4-Trifluoromethylphenyl)oxy]methyl]oxirane (851528-84-2) 4-CF₃-phenoxy C₁₀H₉F₃O₂ 218.17 Strong electron-withdrawing CF₃ group enhances reactivity toward nucleophiles
(R)-2-((2-Fluoro-phenoxy)methyl)oxirane (345975-15-7) 2-Fluoro-phenoxy C₉H₉FO₂ 168.17 Moderate electron-withdrawing effect; used in fluorinated drug synthesis
2-(((4-Nitronaphthalen-1-yl)oxy)methyl)oxirane (N/A) 4-Nitro-naphthalene C₁₃H₁₁NO₄ 245.24* Nitro-naphthalene moiety increases steric bulk and polarity

*Calculated based on molecular formula.

Chirality and Resolution

The (R)-enantiomer of the target compound is synthetically valuable for producing enantiopure pharmaceuticals. In contrast, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane (CAS: N/A) is explicitly designed as a chiral derivatizing agent for determining enantiomeric excess (ee) of α-chiral amines via ¹⁹F NMR . This highlights the role of epoxide stereochemistry in analytical chemistry.

Physicochemical Properties and Stability

  • Solubility: Methoxy and naphthalene groups enhance lipophilicity, making the target compound less water-soluble than smaller analogs like (R)-2-((2-fluoro-phenoxy)methyl)oxirane .
  • Purification : Silica gel chromatography with EA/PE (1:10–1:15) is standard for isolating epoxides, as demonstrated in the synthesis of related compounds .
  • Stability : Electron-donating groups (e.g., methoxy) improve oxidative stability, whereas nitro-substituted analogs may degrade under light or heat .

Industrial and Regulatory Considerations

  • Regulatory Status: Epoxides with fluorinated or nitro groups (e.g., (R)-2-((4-nitrophenoxy)methyl)oxirane) may face stricter regulations due to environmental persistence .
  • Cost: Niche analogs like (R)-2-((2-nitrophenoxy)methyl)oxirane are priced at $1,400–4,200/g, reflecting complex synthesis and chiral purity demands .

Biological Activity

(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane, a chiral epoxide compound, has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H14_{14}O3_3
  • CAS Number : 1217724-80-5
  • Molecular Weight : 230.26 g/mol

The compound consists of a methoxy-substituted naphthalene ring and an oxirane (epoxide) group, which contributes to its reactivity and potential biological interactions .

The biological activity of this compound primarily involves its interaction with enzymes and receptors through the epoxide ring. The mechanism includes:

  • Nucleophilic Attack : The epoxide can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, which can modulate enzyme or receptor activity.
  • Enzyme-Catalyzed Reactions : The compound can act as a substrate or inhibitor in enzymatic studies, particularly in reactions involving epoxides .

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been investigated for its ability to inhibit specific kinases involved in cancer progression:

  • Inhibition of Kinase Activity : Preliminary findings suggest that this compound exhibits inhibitory effects on certain kinases, which are crucial for cell proliferation and survival in cancer cells .

Enzymatic Studies

The compound's role as a substrate in enzyme-catalyzed reactions has been documented:

  • Epoxide Hydrolases : It is being explored for its interactions with epoxide hydrolases, enzymes that play a significant role in detoxifying epoxides and converting them into less harmful compounds .

Study 1: Inhibition of DRAK Kinases

A recent study evaluated the inhibitory effects of various compounds on DRAK1 and DRAK2 kinases. Although this compound was not the primary focus, related naphthalene derivatives demonstrated significant inhibition with IC50_{50} values in the nanomolar range. This suggests that structural analogs may also exhibit similar properties .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
(S)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxiraneEnantiomer of the compoundDifferent biological activity profiles
4-Methoxy-1-naphthalenolPrecursor in synthesisLimited direct biological data
Naphthalene DerivativesSimilar structural featuresVaried biological activities including anticancer properties

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the naphthalene moiety and (2) epoxide formation.

  • Step 1: React 4-methoxy-1-naphthol with a chloromethyl oxirane derivative (e.g., (±)-2-(chloromethyl)oxirane) under nucleophilic substitution conditions. This forms the ether-linked intermediate .
  • Step 2: Enantioselective epoxidation or resolution may be required to achieve the (R)-configuration. Asymmetric catalysis using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic methods can introduce stereochemical control .
  • Validation: Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using chiral chromatography or circular dichroism (CD) spectroscopy.

Q. How is the oxirane oxygen content experimentally quantified for this compound?

Methodological Answer: The AOCS Cd 9-57 method is widely used:

Reaction: Treat the compound with hydrobromic acid in acetic acid, which opens the oxirane ring to form bromohydrin.

Titration: Back-titrate excess HBr with potassium iodide and sodium thiosulfate.

Calculation: Oxirane oxygen (%) = [(mL blank – mL sample) × Normality × 0.016 × 100] / sample weight .

  • Theoretical Validation: Compare experimental values with theoretical oxirane oxygen content derived from molecular formula calculations (e.g., using iodine value correlations for unsaturated precursors) .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR:
    • ¹H/¹³C NMR identifies the oxirane ring (δ ~3.0–4.5 ppm for CH₂ and CH oxirane protons) and naphthalenyl methoxy groups (δ ~3.8–4.0 ppm for OCH₃) .
    • 2D NMR (COSY, HSQC) resolves connectivity between the oxirane and naphthalenyl groups.
  • MS: High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₇H₁₆O₃; M = 268.23 g/mol) .
  • FTIR: Peaks at ~850–950 cm⁻¹ (oxirane ring C-O-C stretching) and ~1250 cm⁻¹ (aryl-O-CH₃) validate functional groups .

Advanced Research Questions

Q. How does the (R)-stereochemistry influence reactivity in ring-opening reactions?

Methodological Answer: The (R)-configuration affects regioselectivity and enantioselectivity during nucleophilic ring-opening:

  • Nucleophilic Attack: Steric and electronic effects direct nucleophiles (e.g., amines, thiols) to the less hindered carbon of the oxirane ring. Computational studies (DFT) predict transition-state geometries and energy barriers .
  • Case Study: Reactions with chiral amines (e.g., tert-butylamine) yield diastereomeric products; monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
  • Kinetic Resolution: Use kinetic models to optimize reaction conditions (temperature, solvent) for retaining stereochemical integrity .

Q. What computational approaches predict the compound’s electronic structure and reactivity?

Methodological Answer:

  • Basis Sets: Employ correlation-consistent basis sets (e.g., cc-pVTZ) for DFT calculations to model oxirane ring strain (≈27 kcal/mol) and electron density distribution .
  • Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites. The oxirane ring’s LUMO energy correlates with susceptibility to nucleophilic attack .
  • MD Simulations: Simulate solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states in ring-opening reactions) .

Q. What pharmacological applications are explored for this oxirane derivative?

Methodological Answer:

  • Anticancer Screening: Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with structurally similar oxiranes like (-)-ovalicin, which inhibit angiogenesis .
  • Mechanistic Studies: Evaluate genotoxicity by measuring DNA adduct formation (e.g., using ³²P-postlabeling) or comet assays. Oxirane ring opening generates electrophilic intermediates capable of alkylating DNA .
  • Metabolic Stability: Perform liver microsome assays to study cytochrome P450-mediated oxidation or glutathione conjugation (detoxification pathways) .

Q. How is this compound utilized in polymer or material science research?

Methodological Answer:

  • Cross-Linking Agent: React with di- or triamines (e.g., tetraethylenepentamine) to form epoxy resins. Optimize curing conditions (time, temperature) using differential scanning calorimetry (DSC) to monitor exothermic peaks .
  • Material Properties: Test cured polymers for water absorption (ASTM D570) and chemical resistance (immersion in acids/bases). High cross-link density correlates with improved mechanical stability .

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